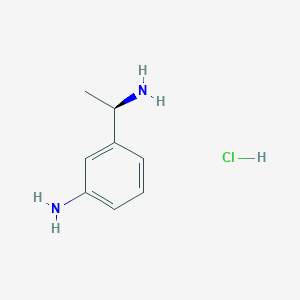![molecular formula C28H19ClN2 B1496969 N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine](/img/structure/B1496969.png)
N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine: is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a benzocarbazole core structure, which is a fused tricyclic system containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzocarbazole Core: The benzocarbazole core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-aminobiphenyl derivatives, under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzocarbazole core.
Addition of Phenyl Group: The phenyl group can be added through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the aromatic rings, potentially leading to the formation of partially hydrogenated derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Partially hydrogenated benzocarbazole derivatives.
Substitution: Various substituted benzocarbazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
- N-(2-Chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
Comparison:
- Structural Differences: While these compounds share the chlorophenyl group, their core structures differ, leading to variations in their chemical properties and reactivity.
- Unique Features: N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine’s benzocarbazole core provides unique electronic and steric properties, making it distinct in its applications and interactions.
Propriétés
Formule moléculaire |
C28H19ClN2 |
|---|---|
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine |
InChI |
InChI=1S/C28H19ClN2/c29-24-12-6-7-13-25(24)30-20-16-23(18-8-2-1-3-9-18)27-22-15-14-19-10-4-5-11-21(19)28(22)31-26(27)17-20/h1-17,23,30H |
Clé InChI |
UZGILIFQIQIZLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=C(C=C3C2=C4C=CC5=CC=CC=C5C4=N3)NC6=CC=CC=C6Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Benzimidazole-2-acetonitrile,a-[[5-(diethylamino)-2-furanyl]methylene]-5,6-dimethyl-](/img/structure/B1496895.png)
![2,2'-(((3aR,3a'R,4S,4'S,6R,6aS,6'R,6a'S)-6,6'-((5-Nitro-2-(propylthio)pyrimidine-4,6-diyl)bis(azanediyl))bis(2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxole-6,4-diyl))bis(oxy))diethanol](/img/structure/B1496897.png)


![(S)-N-(2,4-difluorobenzyl)-2'-ethyl-9'-hydroxy-1',8'-dioxo-1',2,2',4,4',5,6,8'-octahydrospiro[pyran-3,3'-pyrido[1,2-a]pyrazine]-7'-carboxamide](/img/structure/B1496903.png)
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B1496905.png)







